

6-Chloro-2-fluoronicotinic acid chemical properties

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Compound of Interest

Compound Name: **6-Chloro-2-fluoronicotinic acid**

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An In-depth Technical Guide to **6-Chloro-2-fluoronicotinic Acid**: Properties, Synthesis, and Applications

Abstract

6-Chloro-2-fluoronicotinic acid is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a functionalized pyridine derivative, it serves as a versatile building block for the synthesis of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and a chlorine atom—on the pyridine core imparts unique electronic properties and provides multiple reaction sites. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of **6-Chloro-2-fluoronicotinic acid**, intended for researchers, chemists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of **6-Chloro-2-fluoronicotinic acid** is essential for its effective application in research and synthesis.

Chemical Identity

The compound is systematically named 6-chloro-2-fluoropyridine-3-carboxylic acid.^[1] Its key identifiers are summarized below for unambiguous reference.

Identifier	Value	Source
IUPAC Name	6-chloro-2-fluoropyridine-3-carboxylic acid	[1]
CAS Number	1211578-46-9	[1] [2]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[1]
Molecular Weight	175.55 g/mol	Calculated
InChI Key	GSSVAHBRTISODE-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C(=O)O)C(=N1)F)Cl	[1]

Physical Properties

6-Chloro-2-fluoronicotinic acid is typically supplied as a solid. Its physical characteristics are critical for determining appropriate handling, storage, and reaction conditions.

Property	Value	Notes
Appearance	White to off-white solid/powder	
Melting Point	Not consistently reported; related compounds like 6-chloronicotinic acid melt at 190-192 °C. [3]	Decomposition may occur at melting.
Solubility	Soluble in solvents like DMSO and methanol.	Solubility in aqueous solutions is pH-dependent.
Storage	Store in a cool, dry, well-ventilated area under an inert atmosphere. [4]	Recommended storage temperature is often 2-8°C. [4]

Spectroscopic Profile

The structural features of **6-Chloro-2-fluoronicotinic acid** give rise to a distinct spectroscopic signature.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Two distinct aromatic proton signals are expected in the pyridine ring region (typically δ 7.5-9.0 ppm), appearing as doublets or doublets of doublets due to H-H and H-F coupling. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D_2O .
 - ^{13}C NMR: Six unique carbon signals are expected. The carboxyl carbon will be the most downfield signal. Carbons bonded to fluorine and chlorine will show characteristic C-F and C-Cl coupling constants.
 - ^{19}F NMR: A singlet is expected, as there are no adjacent protons or other fluorine atoms to cause splitting. Its chemical shift will be indicative of a fluorine atom attached to an aromatic ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+). A prominent feature will be the isotopic pattern of chlorine (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio), which is a definitive indicator of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and C-F and C-Cl stretches in the fingerprint region.

Chemical Reactivity and Synthetic Landscape

The reactivity of **6-Chloro-2-fluoronicotinic acid** is governed by the interplay of its three functional groups, which makes it a valuable and versatile synthetic intermediate.

Analysis of Reactivity

The pyridine ring is electron-deficient, and this effect is significantly enhanced by the three electron-withdrawing groups: the fluorine at C2, the chlorine at C6, and the carboxylic acid at

C3.

- Carboxylic Acid Group: This group is the most reactive site for standard transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a primary handle for molecular elaboration.
- Halogen Substituents: The C2 and C6 positions are highly activated towards nucleophilic aromatic substitution (S_nAr). The fluorine atom is generally a better leaving group than chlorine in S_nAr reactions on electron-deficient rings, suggesting that selective substitution at the C2 position may be achievable under controlled conditions.
- Pyridine Ring: The electron-poor nature of the ring makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Caption: Reactivity profile of **6-Chloro-2-fluoronicotinic acid**.

Synthetic Strategies

While specific literature on the synthesis of **6-Chloro-2-fluoronicotinic acid** is not abundant, its preparation can be logically inferred from established methods for related halogenated pyridines. A plausible route involves the selective functionalization of a di-halogenated pyridine precursor. For instance, adapting a known synthesis for 6-fluoronicotinic acid provides a template.[5][6]

A generalized workflow could involve:

- Starting Material: A readily available di-substituted pyridine, such as 2,6-dichloro-3-methylpyridine.
- Halogen Exchange (HALEX): Selective fluorination at the more reactive 2-position using a fluoride source like KF or CsF.
- Oxidation: Oxidation of the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Caption: A plausible synthetic workflow for **6-Chloro-2-fluoronicotinic acid**.

Applications in Research and Drug Development

The incorporation of fluorine and chlorine into organic molecules is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.^{[7][8]}

- Medicinal Chemistry: **6-Chloro-2-fluoronicotinic acid** is an attractive scaffold for developing kinase inhibitors, GPCR ligands, and other targeted therapeutics. The carboxylic acid serves as a convenient point for attaching pharmacophoric fragments via amide bond formation, while the halogenated pyridine core can engage in specific interactions with protein targets. The presence of fluorine can block metabolic oxidation sites and enhance binding through hydrogen bonding or dipole interactions.^[7]
- Agrochemicals: Halogenated pyridines are prevalent in modern pesticides. 6-Chloronicotinic acid is a known metabolite of neonicotinoid insecticides like imidacloprid and acetamiprid.^{[3][9]} This structural motif is therefore of high interest in the design of new, effective, and environmentally compatible agrochemicals.
- Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific electronic and steric profile of **6-Chloro-2-fluoronicotinic acid** could be exploited to create novel materials with tailored properties.

Experimental Protocol: Amide Coupling

To illustrate its utility as a building block, this section provides a representative, self-validating protocol for the coupling of **6-Chloro-2-fluoronicotinic acid** with a primary amine.

Objective: To synthesize N-benzyl-6-chloro-2-fluoronicotinamide.

Reagents & Materials:

- **6-Chloro-2-fluoronicotinic acid**
- Benzylamine

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Protocol Steps:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add **6-Chloro-2-fluoronicotinic acid** (1.0 eq). Dissolve it in anhydrous DMF.
- Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive activated ester in situ, which is susceptible to nucleophilic attack by the amine.
- Amine Addition: Slowly add benzylamine (1.05 eq) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Self-validation: The appearance of a new, less polar spot corresponding to the amide product and the disappearance of the starting acid confirms reaction completion.
- Workup:
 - Quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Combine the organic layers. Wash sequentially with saturated NaHCO_3 solution (to remove unreacted acid and acidic byproducts) and brine.
- Dry the organic layer over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Caption: Workflow for a standard amide coupling reaction.

Safety and Handling

6-Chloro-2-fluoronicotinic acid is an irritant. Proper safety precautions are mandatory. The related compound, 6-chloronicotinic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[9][10][11]

Precaution	Details	GHS Pictogram
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10]	GHS07 (Exclamation Mark)
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood. [10] [11]	
Handling	Avoid breathing dust. [10] Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10]	
First Aid	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [10] Skin: Wash with plenty of soap and water. [10] Inhalation: Move person to fresh air. [10]	

Conclusion

6-Chloro-2-fluoronicotinic acid stands out as a highly functionalized and synthetically valuable building block. Its unique combination of a carboxylic acid handle with two different halogen atoms on an electron-poor pyridine ring provides a rich platform for chemical exploration. The insights into its physicochemical properties, reactivity, and potential applications provided in this guide are intended to empower researchers in drug discovery, agrochemistry, and materials science to leverage this potent molecule in their respective fields.

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